2,3-Difluoropyridine-4-carbaldehyde

描述

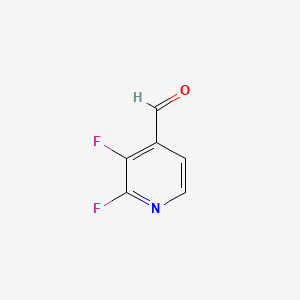

2,3-Difluoropyridine-4-carbaldehyde is a fluorinated pyridine derivative featuring an aldehyde functional group at the 4-position and fluorine substituents at the 2- and 3-positions. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic scaffolds for drug candidates. Its molecular formula is C₆H₃F₂NO, with a calculated molecular weight of 143.10 g/mol. The fluorine atoms enhance electron-withdrawing effects, influencing reactivity and stability, while the aldehyde group enables further functionalization via condensation or nucleophilic addition reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoropyridine-4-carbaldehyde typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) . These reactions are carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

化学反应分析

Types of Reactions

2,3-Difluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 2,3-Difluoropyridine-4-carboxylic acid.

Reduction: 2,3-Difluoropyridine-4-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

2,3-Difluoropyridine-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the development of fluorinated analogs of biologically active compounds.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Industry: It is used in the production of agrochemicals and materials with specialized properties

作用机制

The mechanism of action of 2,3-difluoropyridine-4-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis. The aldehyde group allows for further functionalization, enabling the synthesis of a wide range of derivatives .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between 2,3-Difluoropyridine-4-carbaldehyde and its analogues, focusing on substituent effects, synthetic utility, and commercial availability.

Table 1: Comparative Properties of Pyridine-4-carbaldehyde Derivatives

Reactivity and Electronic Effects

- Fluorine Substituents: The dual fluorine atoms in this compound significantly increase electron deficiency at the pyridine ring, enhancing the electrophilicity of the aldehyde group compared to non-fluorinated analogues like 2-Fluoropyridine-4-carbaldehyde. This property facilitates nucleophilic additions but may reduce stability under basic conditions .

- Chlorine vs. Fluorine : The 5-chloro derivative exhibits higher molecular weight and altered solubility due to chlorine’s larger atomic radius and polarizability. Chlorine’s presence at position 5 may sterically hinder reactions at the aldehyde group, limiting its utility in certain coupling reactions .

Pharmacological Relevance

For example, fluorinated pyridine aldehydes are intermediates in synthesizing kinase inhibitors and antiviral agents, as seen in European Patent EP 4 374 877 A2, which utilizes related difluorophenyl derivatives .

生物活性

2,3-Difluoropyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with two fluorine substituents at the 2 and 3 positions and an aldehyde group at the 4 position. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Similar compounds have been shown to exhibit inhibitory effects on enzymes such as α-glucosidase, impacting glucose metabolism. The compound's aldehyde group can participate in nucleophilic attack reactions, allowing it to form covalent bonds with biomolecules, which may lead to enzyme inhibition or activation.

Anticancer Properties

Preliminary studies suggest that this compound may influence cancer cell proliferation and apoptosis. Similar compounds have been observed to activate caspase enzymes and induce apoptosis in various cancer cell lines. This suggests a possible role for this compound in cancer treatment strategies.

Case Studies and Research Findings

- Enzyme Inhibition : A study explored the inhibition of α-glucosidase by pyridine derivatives, indicating that modifications at the 4-position can enhance inhibitory activity. The findings suggest that this compound could be a candidate for further investigation in glucose metabolism disorders.

- Cellular Effects : In vitro studies have shown that similar compounds can modulate cellular signaling pathways related to apoptosis and cell cycle regulation. The ability of these compounds to alter gene expression profiles also points to their potential as therapeutic agents .

Data Tables

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Difluoropyridine-4-carbaldehyde, and what reagents are typically involved?

- Methodological Answer : The synthesis often starts with functionalized pyridine precursors. A two-step approach is common:

Halogenation/Functionalization : Introduce fluorine atoms at positions 2 and 3 via nucleophilic aromatic substitution (NAS) using agents like KF or CsF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–100°C) .

Aldehyde Introduction : The aldehyde group at position 4 can be introduced via oxidation of a methyl group (using MnO₂ or SeO₂) or via formylation reactions (e.g., Vilsmeier-Haack reaction with POCl₃ and DMF) .

Key reagents: Pd catalysts (for coupling steps), fluorinating agents, and oxidizing agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H NMR resolves splitting patterns due to adjacent fluorine atoms (e.g., coupling constants J~15–20 Hz for ortho-fluorines) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for verifying the aldehyde moiety (e.g., loss of CHO· fragments) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are used for single-crystal refinement, leveraging high-resolution data to resolve fluorine positions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis when dealing with competing side reactions (e.g., over-oxidation or defluorination)?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (e.g., 40–60°C) minimize defluorination during NAS steps.

- Catalyst Selection : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve regioselectivity in coupling reactions, reducing byproducts .

- Protection-Deprotection Strategies : Temporarily protect the aldehyde group (e.g., as an acetal) during fluorination steps to prevent oxidation side reactions .

- In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate before over-oxidation occurs.

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR splitting or MS fragmentation)?

- Methodological Answer :

- Dynamic NMR Experiments : Variable-temperature ¹⁹F NMR can distinguish between static and dynamic effects (e.g., rotational barriers causing splitting anomalies) .

- Isotopic Labeling : Introduce ¹³C or ²H labels to trace fragmentation pathways in MS, clarifying ambiguous peaks .

- Computational Validation : DFT calculations (e.g., using Gaussian) predict NMR chemical shifts and coupling constants, aligning experimental and theoretical data .

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms deactivate the pyridine ring, directing electrophilic substitutions to the 4-carbaldehyde position. This enhances selectivity in forming Schiff bases or hydrazones for drug-target interactions .

- Bioisosteric Replacements : Compare activity with non-fluorinated analogs (e.g., pyridine-4-carbaldehyde) to assess fluorine's role in improving metabolic stability or binding affinity .

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict how fluorine-induced polarization affects ligand-receptor interactions .

属性

IUPAC Name |

2,3-difluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDQNHSVEDQAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704705 | |

| Record name | 2,3-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-65-9 | |

| Record name | 2,3-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。